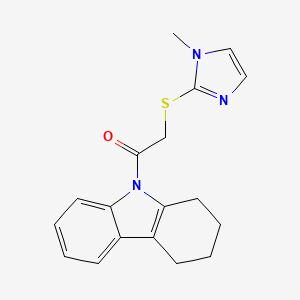
9-(((1-methyl-1H-imidazol-2-yl)sulfanyl)acetyl)-2,3,4,9-tetrahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(((1-methyl-1H-imidazol-2-yl)sulfanyl)acetyl)-2,3,4,9-tetrahydro-1H-carbazole is a complex organic molecule that features both imidazole and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(((1-methyl-1H-imidazol-2-yl)sulfanyl)acetyl)-2,3,4,9-tetrahydro-1H-carbazole typically involves multiple steps. The process begins with the preparation of the imidazole derivative, which is then coupled with a carbazole derivative through a series of reactions. Common reagents used in these reactions include nickel catalysts for cyclization and sulfur-containing reagents for introducing the sulfanyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
9-(((1-methyl-1H-imidazol-2-yl)sulfanyl)acetyl)-2,3,4,9-tetrahydro-1H-carbazole: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like or .
Reduction: Reduction reactions can be carried out using agents such as or .
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include , , and .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .
Scientific Research Applications
9-(((1-methyl-1H-imidazol-2-yl)sulfanyl)acetyl)-2,3,4,9-tetrahydro-1H-carbazole: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of advanced materials, such as organic semiconductors
Mechanism of Action
The mechanism by which 9-(((1-methyl-1H-imidazol-2-yl)sulfanyl)acetyl)-2,3,4,9-tetrahydro-1H-carbazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors , through its imidazole and carbazole moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
- 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
- 2-(2-Methyl-1H-benzo[d]imidazol-1-yl)acetic acid hydrochloride
Uniqueness
The uniqueness of 9-(((1-methyl-1H-imidazol-2-yl)sulfanyl)acetyl)-2,3,4,9-tetrahydro-1H-carbazole lies in its combined imidazole and carbazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar molecules .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-20-11-10-19-18(20)23-12-17(22)21-15-8-4-2-6-13(15)14-7-3-5-9-16(14)21/h2,4,6,8,10-11H,3,5,7,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFYXLAZRHJZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(methylthio)acetyl]piperidine](/img/structure/B5679093.png)
![2-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B5679098.png)
![1-[(4-Chlorophenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B5679099.png)
![1-ethyl-5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-piperidinone](/img/structure/B5679107.png)

![N-[(3R,4S)-1-(5-ethyl-2-methylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5679115.png)
![1-[(4-Ethoxyphenyl)methyl]-3-phenylurea](/img/structure/B5679117.png)
![1-[3-BENZYL-2-THIOXO-2,3-DIHYDROIMIDAZO[4,5-B]INDOL-4(1H)-YL]-1-ETHANONE](/img/structure/B5679125.png)


![[(1S,5R)-6-(5-chlorothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-cyclobutylmethanone](/img/structure/B5679148.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-4-piperidinylbenzamide dihydrochloride](/img/structure/B5679155.png)

